4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrazole ring fused to an imidazole ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a tetrazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tetrazole and imidazole rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. These derivatives may act as antimicrobial agents, anticancer compounds, or modulators of metabolic pathways.
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Tetrazol-5-yl)-1H-imidazole
- 5-(1H-Imidazol-2-yl)-1H-tetrazole
- 4-(1H-Tetrazol-5-yl)-2H-imidazol-2-one
Uniqueness
4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one stands out due to its specific ring structure, which imparts unique chemical properties and reactivity
Properties
CAS No. |
548438-09-1 |
---|---|
Molecular Formula |
C4H4N6O |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
4-(2H-tetrazol-5-yl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C4H4N6O/c11-4-5-1-2(6-4)3-7-9-10-8-3/h1H,(H2,5,6,11)(H,7,8,9,10) |
InChI Key |
UPUWZHKEPHXVPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N1)C2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.